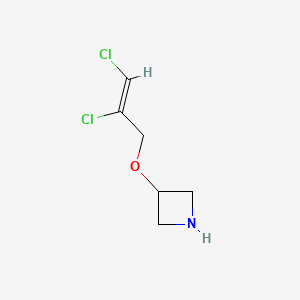
3-((2,3-Dichloroallyl)oxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,3-Dichloroallyl)oxy)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2,3-dichloroallyloxy group Azetidines are four-membered nitrogen-containing heterocyclic compounds known for their strained ring structure, which imparts unique reactivity and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction involves the use of photochemical conditions to form the azetidine ring. Another method involves the cyclization of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of azetidines can involve various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((2,3-Dichloroallyl)oxy)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted azetidines.
Aplicaciones Científicas De Investigación
3-((2,3-Dichloroallyl)oxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-((2,3-Dichloroallyl)oxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-((2,3-Dichloroallyl)oxy)azetidine include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles . These compounds share similar reactivity due to their strained ring structures.
Uniqueness
What sets this compound apart is the presence of the 2,3-dichloroallyloxy group, which imparts unique reactivity and properties. This substitution can influence the compound’s chemical behavior, making it suitable for specific applications that other azetidines or aziridines may not be able to fulfill.
Propiedades
Fórmula molecular |
C6H9Cl2NO |
|---|---|
Peso molecular |
182.04 g/mol |
Nombre IUPAC |
3-[(Z)-2,3-dichloroprop-2-enoxy]azetidine |
InChI |
InChI=1S/C6H9Cl2NO/c7-1-5(8)4-10-6-2-9-3-6/h1,6,9H,2-4H2/b5-1- |
Clave InChI |
TZPLVFDRFNPJCG-KTAJNNJTSA-N |
SMILES isomérico |
C1C(CN1)OC/C(=C/Cl)/Cl |
SMILES canónico |
C1C(CN1)OCC(=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


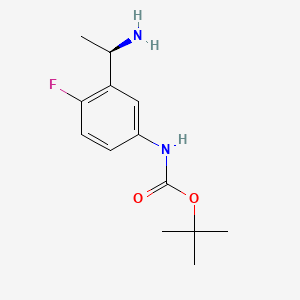
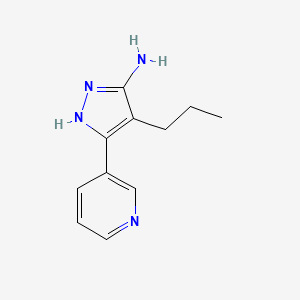
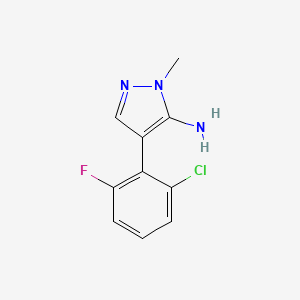

aminehydrochloride](/img/structure/B13620243.png)


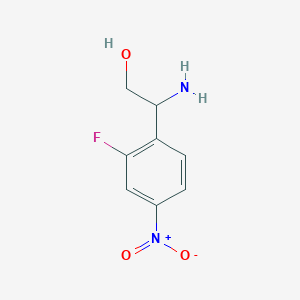
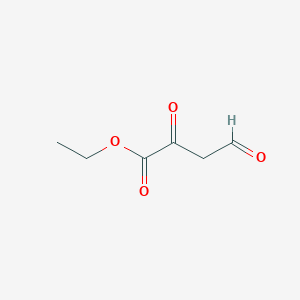
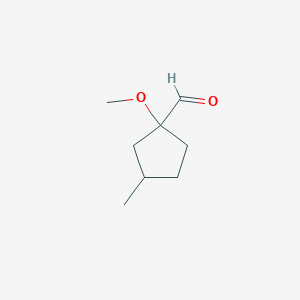
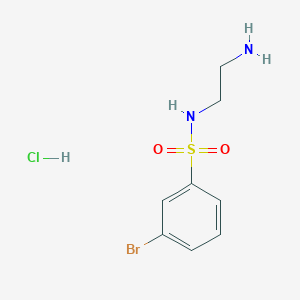

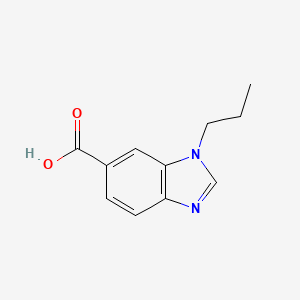
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)
